4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a thiophene ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-3-carboxylic acid hydrazide with isopropyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Alkylated or acylated derivatives at the thiol group.
Scientific Research Applications
4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. The compound’s anticancer properties could be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(propan-2-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-(propan-2-yl)-5-(furan-3-yl)-4H-1,2,4-triazole-3-thiol
- 4-(propan-2-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiophene ring, which imparts specific electronic properties and enhances its biological activity. Compared to similar compounds, it may exhibit higher potency and selectivity in its biological applications.
Properties
Molecular Formula |
C9H11N3S2 |
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Molecular Weight |
225.3 g/mol |
IUPAC Name |
4-propan-2-yl-3-thiophen-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H11N3S2/c1-6(2)12-8(10-11-9(12)13)7-3-4-14-5-7/h3-6H,1-2H3,(H,11,13) |
InChI Key |
GXGTWZCQDMQDBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C2=CSC=C2 |
Origin of Product |
United States |
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